molecular formula C18H21ClN2O B13741192 2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide CAS No. 102585-44-4

2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide

Cat. No.: B13741192
CAS No.: 102585-44-4
M. Wt: 316.8 g/mol
InChI Key: TWXIHSIUMYSRKR-UHFFFAOYSA-N
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Description

2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a dimethylaminoethyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide typically involves the reaction of m-chlorophenylacetic acid with N,N-dimethylaminoethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide
  • 2-(o-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide
  • 2-(m-Bromophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide

Uniqueness

2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Properties

CAS No.

102585-44-4

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide

InChI

InChI=1S/C18H21ClN2O/c1-21(2)12-11-20-18(22)17(14-7-4-3-5-8-14)15-9-6-10-16(19)13-15/h3-10,13,17H,11-12H2,1-2H3,(H,20,22)

InChI Key

TWXIHSIUMYSRKR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C(C1=CC=CC=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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